(Z)-2-(3-methylbenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one
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Description
Synthesis Analysis
The synthesis of benzofuran derivatives often involves palladium-catalyzed reactions or other catalytic methods to form the benzofuran core. One method involves a palladium-catalyzed dearomative arylation/oxidation reaction, which is useful for synthesizing benzofuran ketones, suggesting a pathway that could be adapted for the compound (Zhu et al., 2023). Another approach involves the carbonylative synthesis of benzofuran-2(3H)-ones from 2-hydroxybenzyl alcohols using formic acid as a CO source (Li et al., 2017).
Molecular Structure Analysis
The molecular structure of benzofuran derivatives is characterized by the benzofuran ring, often modified with various substituents. Crystallographic studies on related compounds, such as methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate, provide insights into the geometric and electronic configurations that influence the reactivity and properties of these molecules (Choi et al., 2008).
Chemical Reactions and Properties
Benzofuran derivatives undergo various chemical reactions, including electrophilic substitutions and palladium-catalyzed cross-couplings. The presence of functional groups, such as methoxyimino or sulfinyl, influences the reactivity and types of reactions these compounds can participate in. These reactions are crucial for further functionalization of the benzofuran core (Gao et al., 2013).
Physical Properties Analysis
The physical properties of benzofuran derivatives, such as melting points, boiling points, and solubility, are influenced by their molecular structure. For example, the crystal structure of methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate reveals intermolecular aromatic π–π interactions, which can affect the compound's solubility and melting point (Choi et al., 2008).
Mechanism of Action
Target of Action
The primary targets of this compound are two cytochrome P450s involved in diterpene biosynthesis in the wild tobacco Nicotiana attenuata . These enzymes play a crucial role in the biosynthesis of diterpenes, a class of compounds that are known to function in herbivore defense .
Mode of Action
The compound interacts with its targets through a process of controlled hydroxylation . This interaction results in the inhibition of sphingolipid biosynthesis by noncontrolled hydroxylated diterpene derivatives . The defensive function of the diterpenes is achieved by inhibiting herbivore sphingolipid biosynthesis through postingestive backbone hydroxylation products .
Biochemical Pathways
The affected pathway is the sphingolipid biosynthesis pathway. The compound inhibits this pathway, leading to severe autotoxicity symptoms . The downstream effects include the disruption of normal cellular functions and the induction of defense mechanisms against herbivores .
Result of Action
The result of the compound’s action is a dual effect: it allows the plant to avoid autotoxicity and gain herbivore defense . By regulating metabolic modifications, the plant can avoid the toxic effects of the compound while still benefiting from its defensive properties .
properties
IUPAC Name |
(2Z)-6-(3-methylbut-2-enoxy)-2-[(3-methylphenyl)methylidene]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O3/c1-14(2)9-10-23-17-7-8-18-19(13-17)24-20(21(18)22)12-16-6-4-5-15(3)11-16/h4-9,11-13H,10H2,1-3H3/b20-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWZGBYVESBBGQ-NDENLUEZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC=C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC=C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(3-methylbenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one |
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